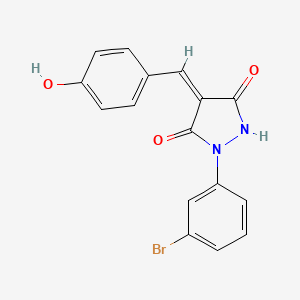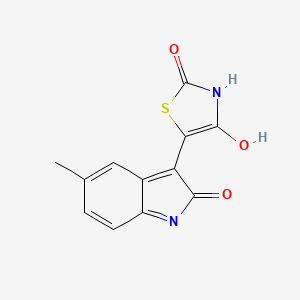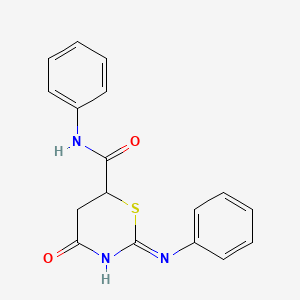
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-pyridin-3-ylmethyl-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-pyridin-3-ylmethyl-thiazolidin-4-one is a heterocyclic compound that combines pyrazole, pyridine, and thiazolidinone moieties. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-pyridin-3-ylmethyl-thiazolidin-4-one typically involves multi-step reactions:
Formation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of phenylhydrazine with acetophenone under acidic conditions.
Thiazolidinone Formation: The thiazolidinone ring is formed by the reaction of cysteine or thiosemicarbazide with an appropriate aldehyde or ketone.
Coupling Reactions: The final step involves coupling the pyrazole and thiazolidinone intermediates with a pyridine derivative under basic conditions, often using a catalyst like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole or pyridine rings, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives of the pyrazole and pyridine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-pyridin-3-ylmethyl-thiazolidin-4-one has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial strains and cancer cell lines .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its anticancer properties are of particular interest, with research focusing on its ability to induce apoptosis in cancer cells .
Industry
Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-pyridin-3-ylmethyl-thiazolidin-4-one involves multiple pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in cell proliferation and survival.
Pathways Involved: It can modulate signaling pathways such as the PI3K/Akt and MAPK pathways, leading to the inhibition of cell growth and induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-pyridin-3-ylmethyl-thiazolidine-2,4-dione
- 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-pyridin-3-ylmethyl-thiazolidine-2-thione
Uniqueness
Compared to similar compounds, 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-pyridin-3-ylmethyl-thiazolidin-4-one exhibits unique biological activities due to the presence of the thiazolidinone ring, which enhances its ability to interact with biological targets. Its structural features allow for greater versatility in chemical modifications, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C24H20N4OS |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
2-(1,3-diphenylpyrazol-4-yl)-3-(pyridin-3-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H20N4OS/c29-22-17-30-24(27(22)15-18-8-7-13-25-14-18)21-16-28(20-11-5-2-6-12-20)26-23(21)19-9-3-1-4-10-19/h1-14,16,24H,15,17H2 |
Clave InChI |
JDHSZCBXNXKMQB-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(S1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC5=CN=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{3-[(E)-(6-hydroxy-4-oxo-2-sulfanylpyrimidin-5(4H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11624757.png)
![3-(2,2-dichloroethenyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B11624766.png)
![(4Z)-5-(4-chlorophenyl)-4-(1-hydroxyethylidene)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B11624771.png)
![2,5-Bis(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11624772.png)
![(2Z)-5-amino-2-(2,3-dimethoxybenzylidene)-7-(2,3-dimethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11624784.png)

![N-[(4-chlorophenyl)sulfonyl]-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11624789.png)

![(2Z)-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11624805.png)
![Diethyl 4-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11624812.png)

![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624829.png)
![3-Ethyl 6-methyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11624837.png)

